molecular formula C10H12ClIN2O2 B592160 tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate CAS No. 1622407-12-8

tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate

Cat. No.: B592160
CAS No.: 1622407-12-8
M. Wt: 354.572
InChI Key: XUBOHMHNNCJPHN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate typically involves the reaction of 6-chloro-3-iodopyridine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-(6-chloro-3-iodopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-6(12)4-5-7(11)13-8/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBOHMHNNCJPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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